molecular formula C13H10BrNO B6354666 4-Bromo-2-[(e)-(phenylimino)methyl]phenol;  >90% CAS No. 15597-75-8

4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90%

Cat. No. B6354666
CAS RN: 15597-75-8
M. Wt: 276.13 g/mol
InChI Key: UBWNXKBHOIRKNG-UHFFFAOYSA-N
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Description

4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90% (hereafter referred to as 4-Bromo-2) is a chemical compound with a wide range of applications in scientific research. It is a brominated phenol and is used in a variety of research settings, including in the study of biochemical and physiological effects. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Bromo-2-[(e)-(phenylimino)methyl]phenol involves the reaction of 4-bromo-2-hydroxybenzaldehyde with phenylhydrazine followed by condensation with formaldehyde to form the desired product.

Starting Materials
4-bromo-2-hydroxybenzaldehyde, phenylhydrazine, formaldehyde

Reaction
Step 1: Dissolve 4-bromo-2-hydroxybenzaldehyde (1.0 equiv) and phenylhydrazine (1.2 equiv) in ethanol and heat the mixture at reflux for 2 hours., Step 2: Cool the reaction mixture to room temperature and filter the resulting solid., Step 3: Dissolve the solid in ethanol and add formaldehyde (1.2 equiv)., Step 4: Heat the mixture at reflux for 4 hours., Step 5: Cool the reaction mixture to room temperature and filter the resulting solid., Step 6: Wash the solid with ethanol and dry under vacuum to obtain 4-Bromo-2-[(e)-(phenylimino)methyl]phenol (>90% yield).

Scientific Research Applications

4-Bromo-2 has many applications in scientific research. It has been used as a reagent in the synthesis of novel compounds, such as heterocyclic compounds and polymers. It has also been used as a catalyst in the synthesis of organic compounds, such as amino acids and peptides. Additionally, it has been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of dyes for use in the textile industry.

Mechanism Of Action

The mechanism of action of 4-Bromo-2 is not fully understood. However, it is believed that the bromine atom in the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. This can lead to the formation of novel compounds and the synthesis of new materials.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Bromo-2 have not been extensively studied. However, it has been shown to have some effects on the activity of enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs. Additionally, it has been shown to affect the expression of certain genes, such as those involved in the regulation of cell growth and differentiation.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Bromo-2 in scientific research include its low cost and its ability to facilitate the formation of novel compounds. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to its use. For example, it can be difficult to obtain large quantities of the compound, and it can be difficult to synthesize compounds using 4-Bromo-2 in a laboratory setting.

Future Directions

There are many potential future directions for the use of 4-Bromo-2 in scientific research. For example, it could be used in the synthesis of new pharmaceuticals, or in the development of new materials. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Finally, it could be used to improve the efficiency of existing pharmaceuticals and to develop new methods for synthesizing compounds.

properties

IUPAC Name

4-bromo-2-(phenyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWNXKBHOIRKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419868
Record name NSC201830
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-[(E)-(phenylimino)methyl]phenol

CAS RN

15597-75-8
Record name NSC201830
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC201830
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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